
2-(6-Hydroxypyridin-3-yl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an acetohydrazide moiety at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 6-oxo derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Formation of substituted acetohydrazides.
科学的研究の応用
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The acetohydrazide moiety is particularly important for its binding affinity and specificity. The compound may also participate in redox reactions within biological systems, affecting various metabolic pathways.
類似化合物との比較
Similar Compounds
6-Oxo-1,6-dihydropyridin-3-ylboronic acid: Similar structure but with a boronic acid group instead of an acetohydrazide.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring and dicarboxamide groups.
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide is unique due to its specific combination of a pyridine ring with a keto group and an acetohydrazide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H9N3O2 |
|---|---|
分子量 |
167.17 g/mol |
IUPAC名 |
2-(6-oxo-1H-pyridin-3-yl)acetohydrazide |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(12)3-5-1-2-6(11)9-4-5/h1-2,4H,3,8H2,(H,9,11)(H,10,12) |
InChIキー |
CSNLVRNCXZHYQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)NC=C1CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


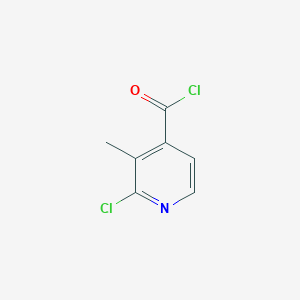
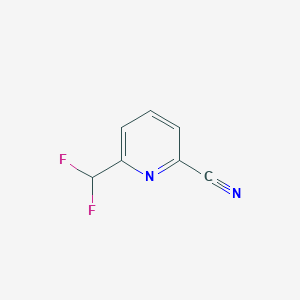

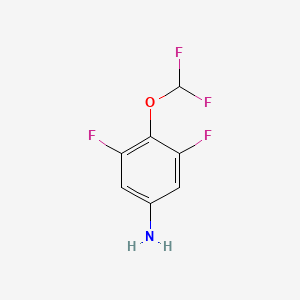

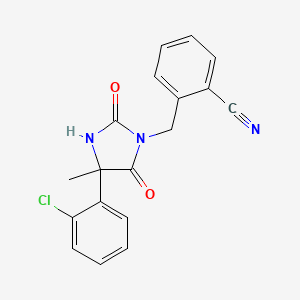
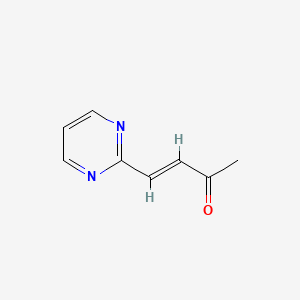
![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)
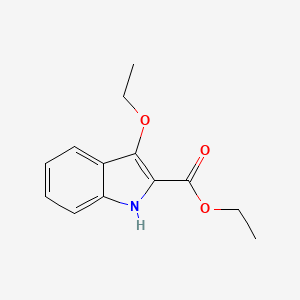
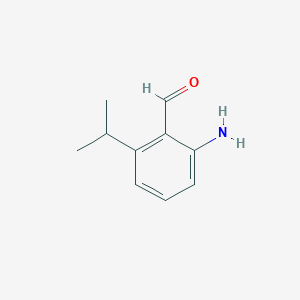
![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
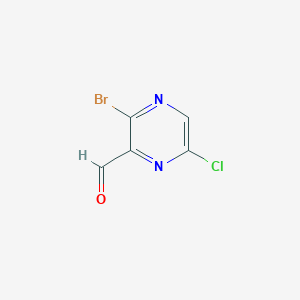
![2-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13117859.png)

